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Compound of Interest

Compound Name: ADDA

Cat. No.: B1664370 Get Quote

(3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid)

Audience: Researchers, scientists, and drug development professionals.

Introduction: (2S,3S,4E,6E,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-

dienoic acid, commonly abbreviated as ADDA, is a unique non-proteinogenic β-amino acid.[1]

It is a crucial structural component of a class of potent hepatotoxins known as microcystins and

nodularins, which are cyclic peptides produced by various genera of cyanobacteria.[1][2] The

ADDA moiety is indispensable for the biological activity of these toxins, playing a central role in

their interaction with and inhibition of protein phosphatases.[2][3] This guide provides a

comprehensive overview of the physical, chemical, and biological properties of ADDA, along

with key experimental protocols for its study.

Physical Properties
ADDA possesses distinct physical properties that are fundamental to its function within

microcystins and for its detection. The most notable feature is its conjugated diene system,

which is responsible for a characteristic ultraviolet (UV) absorbance.[2] The long, hydrophobic

side chain significantly influences the solubility and interaction of the parent toxin with biological

membranes and enzymes.[4]

Table 1: Physical and Spectroscopic Properties of ADDA
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Property Value Source(s)

Molecular Formula C₂₀H₂₉NO₃ [5][6]

Molecular Weight 331.4 g/mol [5][6]

Appearance

Colorless, crystalline solid

(inferred from general amino

acid properties)

[7][8]

UV Absorbance (λmax) 238 nm [2]

Melting Point
>200 °C (inferred from general

amino acid properties)
[7][8]

Solubility

The ADDA moiety is highly

hydrophobic.[4] As a free

amino acid, it is expected to be

soluble in polar organic

solvents and have limited

solubility in water, dependent

on pH.[4][7]

Chemical Properties
The chemical structure of ADDA is characterized by a C₂₀ aliphatic chain with multiple chiral

centers, a methoxy group, a phenyl group, and a conjugated diene system. This complex

structure, particularly its stereochemistry, is essential for toxicity.[2][9]

Table 2: Chemical Identifiers and Structural Information for ADDA
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Identifier Value Source(s)

IUPAC Name

(2S,3S,4E,6E,8S,9S)-3-amino-

9-methoxy-2,6,8-trimethyl-10-

phenyldeca-4,6-dienoic acid

[10]

CAS Number 126456-06-2 [5]

Key Structural Features

β-amino acid, conjugated

dienes (4E, 6E), multiple

stereocenters (2S, 3S, 8S, 9S),

hydrophobic C₂₀ side chain

[1][11][12]

Reactivity and Stability
The chemical stability of the ADDA moiety is a critical determinant of microcystin toxicity.

Oxidation: The conjugated diene system is susceptible to oxidation by agents like chlorine

and ozone.[10] This reaction disrupts the conjugated system and is a common method for

water detoxification, as it eliminates the toxicity of microcystins.[10][13]

Isomerization: The stereochemistry of the double bonds at the C4 and C6 positions is crucial.

Isomerization from the (4E, 6E) configuration to other geometric isomers, such as (6Z),

results in a dramatic reduction or complete loss of toxicity.[9][13]

Degradation: Like other amino acids, ADDA can undergo degradation processes such as

deamination under certain conditions.[14][15] In the context of microcystin analysis by mass

spectrometry, the ADDA side chain produces a characteristic fragment ion at m/z 135, which

is often used as a diagnostic marker for the presence of microcystins.[16][17]

Biological and Toxicological Profile
While ADDA is the primary toxicophore of microcystins, the isolated amino acid itself is non-

toxic.[3][18] Its toxicity is only expressed when it is integrated into the cyclic peptide structure of

a microcystin or nodularin.

Mechanism of Action: Protein Phosphatase Inhibition
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The primary mechanism of microcystin toxicity is the potent inhibition of eukaryotic protein

serine/threonine phosphatases 1 (PP1) and 2A (PP2A).[1] These enzymes are crucial

regulators of numerous cellular processes.

Initial Binding: The cyclic structure of the microcystin positions the ADDA side chain for

interaction with the phosphatase enzyme.

Hydrophobic Interaction: The long, hydrophobic ADDA tail inserts into a hydrophobic groove

adjacent to the catalytic site of the phosphatase.[4][19]

Covalent Bonding: The Mdha (N-methyldehydroalanine) residue of the microcystin forms a

covalent bond with a cysteine residue in the phosphatase, locking the toxin in place.[20]

Active Site Blockage: The bound ADDA chain physically obstructs the active site, preventing

natural substrates from binding and being dephosphorylated.[19]

This inhibition leads to a state of hyperphosphorylation of cellular proteins, causing a cascade

of downstream effects including cytoskeletal disruption, loss of cell morphology, apoptosis, and

ultimately, severe liver damage (hepatotoxicity).[1]
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Caption: Mechanism of protein phosphatase inhibition by microcystin via the ADDA moiety.

Experimental Protocols
The unique properties of ADDA have led to the development of specific protocols for its

isolation, characterization, and synthesis.

Protocol: Isolation of ADDA from Microcystin-LR via
Microbial Degradation
This protocol is based on the methodology described for isolating intact ADDA using a

Sphingomonas bacterial strain.[18]

Methodology:
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Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b1664370?utm_src=pdf-body-img
https://www.benchchem.com/product/b1664370?utm_src=pdf-body
https://www.benchchem.com/product/b1664370?utm_src=pdf-body
https://www.benchchem.com/product/b1664370?utm_src=pdf-body
https://www.benchchem.com/product/b1664370?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/15225569/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664370?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Culturing: Grow a pure culture of the degrading bacterial strain (e.g., Sphingomonas sp. B-9)

in a suitable nutrient broth.

Cell Lysis: Harvest the bacterial cells by centrifugation and lyse them using sonication or

enzymatic methods to prepare a cell-free extract.

Incubation: Incubate the purified microcystin-LR with the bacterial cell extract in a buffered

solution. The reaction proceeds through intermediates, including linearized microcystin-LR

and a smaller tetrapeptide.

Monitoring: Monitor the degradation process using analytical techniques such as High-

Performance Liquid Chromatography (HPLC) to track the disappearance of microcystin-LR

and the appearance of degradation products.

Purification: Once the degradation is complete, purify the resulting free ADDA from the

reaction mixture using chromatographic techniques, such as reversed-phase HPLC.

Structural Characterization: Confirm the identity and structure of the isolated ADDA using

spectral data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass

Spectrometry (MS).[18]
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Caption: Workflow for the microbial degradation of microcystin-LR to isolate free ADDA.

Protocol: Analytical Characterization and Quantification
The analysis of microcystins heavily relies on detecting the ADDA moiety.

Methodology:

Foundational & Exploratory

Check Availability & Pricing
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Sample Preparation: Extract microcystins from the sample matrix (e.g., water, biological

tissue) using solid-phase extraction (SPE) or liquid-liquid extraction.

Chromatographic Separation: Separate the different microcystin variants using Reversed-

Phase High-Performance Liquid Chromatography (RP-HPLC). A C18 column is commonly

used with a mobile phase gradient of water and acetonitrile, often containing an acid modifier

like trifluoroacetic acid (TFA).

UV Detection: For quantification and initial identification, use a UV detector set to 238 nm,

which is the characteristic absorbance maximum of the ADDA conjugated diene system.[2]

Mass Spectrometric Confirmation: For confirmation and structural elucidation, couple the

HPLC system to a mass spectrometer (LC-MS/MS). In tandem MS, a common and

diagnostic fragmentation pathway for most microcystins involves the cleavage of the ADDA
side chain, producing a characteristic product ion at m/z 135.0804.[16] This fragment is

highly specific and is used for targeted screening of microcystins.
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Caption: Analytical workflow for the detection and quantification of ADDA-containing toxins.

Protocol: Stereocontrolled Chemical Synthesis
(Conceptual)
The total synthesis of ADDA is a significant challenge in organic chemistry due to its multiple

stereocenters. Published methods provide a roadmap for its construction.[11][12]

Methodology Overview:
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Check Availability & Pricing
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Chiral Building Blocks: The synthesis typically employs a convergent approach, constructing

different fragments of the molecule separately before joining them.

Stereocenter Control (C8, C9): Chiral auxiliaries, such as (4R,5S)-4-methyl-5-

phenyloxazolidin-2-one, are used to direct the stereoselective alkylation and other bond-

forming reactions to set the S-configuration at the C8 and C9 positions.[11][12]

Stereocenter Control (C2, C3): The chiral centers at the C2 and C3 positions are often

derived from a chiral starting material, such as D-aspartic acid.[11][12]

Diene Formation: The conjugated (4E, 6E)-diene system is typically constructed using

olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction, which allow

for control of the double bond geometry.

Fragment Coupling and Deprotection: The synthesized fragments are coupled, and

protecting groups are removed in the final steps to yield the free ADDA amino acid.

Conclusion
ADDA is a structurally complex and biologically significant amino acid. Its physical properties,

particularly its hydrophobicity and unique UV absorbance, are key to the function and detection

of the microcystins it comprises. The specific chemical structure and stereochemistry of ADDA
are absolutely required for the inhibition of protein phosphatases, the molecular basis of its

toxicity. The experimental protocols for its isolation, analysis, and synthesis underscore its

importance in the fields of toxicology, environmental science, and natural product chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/product/b1664370#physical-and-chemical-properties-of-adda
https://www.benchchem.com/product/b1664370#physical-and-chemical-properties-of-adda
https://www.benchchem.com/product/b1664370#physical-and-chemical-properties-of-adda
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1664370?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664370?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

